N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide
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Overview
Description
Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .
Synthesis Analysis
Oxazoles can be synthesized from easily available arylacetylenes and α-amino acids in the presence of Cu (NO 3) 2 •3H 2 O and iodine . This reaction involves an I 2 /Cu (NO 3) 2 •3H 2 O-assisted generation of α-iodo acetophenones, a Kornblum oxidation to phenylglyoxals, a condensation to imines, and a decarboxylation/annulation/oxidation reaction sequence .Molecular Structure Analysis
Oxazoles is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis
Complementary methods for direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 have been developed for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates .Physical and Chemical Properties Analysis
Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has demonstrated that compounds related to "N-[1-(3,5-Dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide" are valuable in the synthesis of a wide range of heterocyclic compounds. For example, studies have shown that ethyl 2-amino-4,6-O-benzylidene-2-deoxy-d-gluconate reacts with acetylenic esters to yield sugar enaminones, leading to the synthesis of oxazolidine derivatives under certain conditions, indicating the utility of these compounds in creating complex heterocyclic structures (Luis Millán Vázquez de Miguel et al., 1984). Additionally, the synthesis of new enaminones by rhodium-catalyzed denitrogenative rearrangement of 1-(N-sulfonyl-1,2,3-triazol-4-yl)alkanols demonstrates the versatility of these compounds in generating diverse heterocycles (T. Miura et al., 2012).
Chemical Reactivity and Modification
The chemical reactivity of related compounds has been extensively studied, revealing their potential in various synthetic applications. For instance, the modification of methylene groups in certain amides has been explored to derive a variety of functional group transformations, highlighting the adaptability of these compounds in chemical synthesis (J. G. Samaritoni et al., 1999). Furthermore, research into the nucleophilic ring opening of cyclic imidates has provided an efficient synthesis route for secondary carboxamides, showcasing the utility of these compounds in generating structurally diverse molecules (S. Saito et al., 1984).
Bioactivity and Biomedical Applications
The potential bioactivity of "this compound" related compounds has been a subject of investigation, with studies exploring their use in biomedical applications. For example, the synthesis and characterization of enaminone complexes have been reported, with investigations into their bioactivity against various types of bacteria and fungi, suggesting their potential application in the development of new antibacterial and antifungal agents (B. Jeragh & A. Elassar, 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-5-9(13)11-6(2)10-7(3)12-14-8(10)4/h5-6H,1H2,2-4H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWWKOLEZUGIII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(C)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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